Product packaging for Methyl 2-amino-2-(4-fluorophenyl)acetate(Cat. No.:CAS No. 42718-13-8)

Methyl 2-amino-2-(4-fluorophenyl)acetate

Cat. No.: B3136863
CAS No.: 42718-13-8
M. Wt: 183.18 g/mol
InChI Key: MWURXQVPORPSQD-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Esters as Core Scaffolds in Organic Synthesis

Alpha-amino esters are a class of organic compounds that are fundamental to the synthesis of a wide array of more complex molecules, especially in the field of medicinal chemistry. They are characterized by an amino group and an ester group attached to the same carbon atom (the alpha-carbon). This arrangement provides two reactive sites for chemical modification, making them ideal starting materials or intermediates in multi-step syntheses.

The primary significance of alpha-amino esters lies in their role as precursors to amino acids, which are the building blocks of peptides and proteins. By modifying the side chain of an alpha-amino ester, chemists can create unnatural amino acids that can be incorporated into peptides to enhance their stability, activity, or pharmacokinetic properties. Beyond peptide synthesis, the dual functionality of alpha-amino esters is exploited in the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals. The amino group can act as a nucleophile, while the ester group can be hydrolyzed, reduced, or converted into other functional groups, providing a versatile handle for molecular elaboration.

The Role of Fluorinated Phenylglycine Derivatives in Chemical Research

Phenylglycine and its derivatives are a subclass of amino acids that contain a phenyl group attached to the alpha-carbon. The introduction of a fluorine atom onto the phenyl ring, as seen in Methyl 2-amino-2-(4-fluorophenyl)acetate, imparts unique properties to the molecule. Fluorine is a highly electronegative and relatively small atom that can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule without adding significant steric bulk.

In medicinal chemistry, the strategic incorporation of fluorine is a common strategy to optimize drug candidates. A fluorine substituent can:

Enhance binding affinity: The electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.

Improve metabolic stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

Increase bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed into the bloodstream.

Fluorinated phenylglycine derivatives are therefore sought-after building blocks for the synthesis of novel pharmaceuticals with improved pharmacological profiles.

Overview of Current Research Trajectories and Academic Interest in this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of bioactive molecules. It is frequently used as a fragment molecule in drug discovery campaigns, where it serves as a scaffold for molecular linking, expansion, and modification targetmol.com. The academic interest in this compound is driven by the desire to create new chemical entities with potential therapeutic value.

Research trajectories for this compound include its use in the synthesis of:

Novel antibiotics: By incorporating the fluorinated phenylglycine moiety into larger molecules, researchers aim to develop new antibacterial agents that can overcome existing resistance mechanisms.

Anticancer agents: The unique stereoelectronic properties of the 4-fluorophenyl group can be exploited to design molecules that selectively target cancer cells.

CNS-active compounds: The ability of fluorine to enhance blood-brain barrier penetration makes this building block attractive for the development of drugs targeting the central nervous system.

The compound is also utilized in the development of new synthetic methodologies, where its reactivity is explored to create efficient pathways to complex molecular architectures. The commercial availability of both the racemic and enantiomerically pure forms of this compound further enhances its utility for researchers in these fields labscoop.com.

Interactive Data Tables

Below are tables summarizing key data for this compound.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol
CAS Number42718-13-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B3136863 Methyl 2-amino-2-(4-fluorophenyl)acetate CAS No. 42718-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWURXQVPORPSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control of Methyl 2 Amino 2 4 Fluorophenyl Acetate

Established Synthetic Pathways for the Compound

The synthesis of racemic Methyl 2-amino-2-(4-fluorophenyl)acetate can be achieved through several well-established organic chemistry pathways. These methods primarily involve the formation of the core amino acid structure, followed by esterification, or modifications of existing functional groups.

Esterification Reactions of Carboxylic Acid Precursors

A primary and direct route to this compound is the esterification of its corresponding carboxylic acid precursor, 2-amino-2-(4-fluorophenyl)acetic acid. The most common method employed for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the amino acid in methanol (B129727), which serves as both the solvent and the reactant.

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl), which enhances the electrophilicity of the carbonyl carbon. mdpi.com A molecule of methanol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. organic-chemistry.org To drive the reaction to completion, the equilibrium is typically shifted towards the product side by using a large excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com

MethodReagents & ConditionsKey Features
Fischer-Speier Esterification 2-amino-2-(4-fluorophenyl)acetic acid, Methanol (excess), Strong acid catalyst (e.g., H₂SO₄, HCl), HeatEquilibrium-driven reaction. organic-chemistry.orgmasterorganicchemistry.com
Yield can be maximized by removing water or using excess alcohol. masterorganicchemistry.com

Amidation and Acylation Strategies involving the Amino Moiety

The primary amino group in this compound is a nucleophilic site that can readily undergo amidation and acylation reactions. These transformations are crucial for creating derivatives or for use as a protecting group strategy during multi-step syntheses.

Acylation is typically achieved by reacting the amino ester with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. For instance, treatment with acetic anhydride would yield Methyl 2-(acetylamino)-2-(4-fluorophenyl)acetate. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the anhydride. youtube.com This is followed by the collapse of the tetrahedral intermediate and elimination of a carboxylate leaving group to form the stable amide product. Trifluoroacetic anhydride can also be used as a potent activator for acylation reactions. researchgate.net

Nucleophilic Substitution Approaches for Phenyl Ring Modification

Modification of the 4-fluorophenyl ring via nucleophilic aromatic substitution (SNA_r) is generally challenging for this compound. The SNA_r mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (in this case, the fluorine atom). masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

In this compound, the substituents on the ring (the aminoacetate group) are not sufficiently electron-withdrawing to facilitate this reaction pathway. Therefore, direct displacement of the fluorine atom by other nucleophiles under standard SNA_r conditions is not a viable synthetic strategy for modifying the phenyl ring of this specific molecule. nih.govsemanticscholar.org

Multi-step Synthetic Routes from Accessible Starting Materials

The synthesis of the precursor, 4-fluorophenylglycine, is often accomplished through classic amino acid syntheses that build the carbon skeleton from simple starting materials. Two of the most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis is a two-step method that begins with 4-fluorobenzaldehyde. wikipedia.orgmasterorganicchemistry.com The aldehyde is treated with ammonia (B1221849) to form an imine, which then reacts with a cyanide source (e.g., KCN) to produce an α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.com Subsequent acid-catalyzed hydrolysis of the nitrile group converts it into a carboxylic acid, yielding racemic 2-amino-2-(4-fluorophenyl)acetic acid. wikipedia.orgnih.gov The final step is the esterification as described previously.

The Bucherer-Bergs reaction offers an alternative route, also starting from 4-fluorobenzaldehyde. alfa-chemistry.comwikipedia.org This is a multi-component reaction where the aldehyde, potassium cyanide, and ammonium (B1175870) carbonate react to form a 5-substituted hydantoin (B18101) intermediate. researchgate.netorganic-chemistry.org The hydantoin is then isolated and hydrolyzed, typically under basic conditions followed by acidification, to afford the target amino acid, which can then be esterified. alfa-chemistry.commdpi.com

Another documented route involves the reduction of a nitro group on a precursor molecule. For example, a synthesis can start from methyl 2-(2-fluoro-4-nitrophenyl)acetate, where the nitro group is reduced to an amine using a catalyst like palladium on carbon under a hydrogen atmosphere. chemicalbook.com

Synthetic RouteStarting Material(s)Key Intermediate(s)Final Step before Ester
Strecker Synthesis 4-Fluorobenzaldehyde, NH₃, KCNα-aminonitrileNitrile Hydrolysis wikipedia.orgmasterorganicchemistry.com
Bucherer-Bergs Reaction 4-Fluorobenzaldehyde, KCN, (NH₄)₂CO₃HydantoinHydantoin Hydrolysis alfa-chemistry.comwikipedia.org
Nitro Group Reduction Methyl 2-(2-fluoro-4-nitrophenyl)acetateN/A (amine formed directly)N/A (ester already present) chemicalbook.com

Enantioselective Synthesis of Chiral this compound

As this compound is a chiral molecule, the separation of its racemic mixture into individual enantiomers is of significant importance for its application in stereospecific synthesis.

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from the racemic mixture of this compound or its parent acid is commonly achieved through chiral resolution techniques, primarily enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution leverages the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic substrate. researchgate.net In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For an amino ester like this compound, a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B) can be used to selectively acylate the amino group of one enantiomer in the presence of an acyl donor (like ethyl acetate) in an organic solvent. nih.gov This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated by conventional methods like chromatography or extraction. Alternatively, the enzyme can selectively hydrolyze one enantiomer of a racemic N-acetylated methyl ester, leading to a mixture of the amino acid and the unreacted N-acetylated ester enantiomer. mdpi.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. nih.gov The differential strength of these interactions causes one enantiomer to be retained on the column longer than the other, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel columns), are widely used for the resolution of amino acid derivatives. waters.comwiley-vch.de The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best separation. waters.com

Resolution TechniquePrincipleTypical Reagents/ConditionsOutcome
Enzymatic Kinetic Resolution Enzyme-catalyzed selective transformation of one enantiomer. researchgate.netLipase (e.g., CAL-B), organic solvent, acyl donor (for acylation) or water (for hydrolysis). nih.govMixture of one enantiomer in its original form and the other in a modified (e.g., acylated) form, allowing for separation.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. mdpi.comnih.govChiral column (e.g., polysaccharide-based), isocratic mobile phase (e.g., hexane/isopropanol). waters.comPhysical separation of the two enantiomers into distinct fractions.

Limited Availability of Specific Research Data

General methodologies pertinent to the synthesis of structurally similar compounds, such as other fluorinated phenylglycine esters, are well-documented. These include:

Asymmetric Catalysis: The use of chiral catalysts, including phase-transfer catalysts derived from cinchona alkaloids and various metal complexes (e.g., Copper-Salen), is a common strategy to control stereochemistry in the synthesis of α-amino acids. researchgate.netorganic-chemistry.org Enzymes and peptidomimetics are also employed as catalysts to achieve high enantioselectivity. nih.govmdpi.com

Diastereoselective Approaches: Diastereoselectivity in the synthesis of fluorinated amino acids is often achieved through methods like diastereoselective fluorination of chiral precursors or the reduction of β-enamino esters using chiral auxiliaries. flinders.edu.auacs.org

Optimization of Reaction Conditions: Academic research frequently focuses on optimizing reaction parameters such as solvents, bases, temperature, and catalyst loading to maximize yields and stereoselectivity. researchgate.netresearchgate.netmdpi.com For instance, solvents like N,N-dimethylformamide (DMF), ethanol, and acetonitrile, and bases such as triethylamine (Et3N) are commonly screened. researchgate.netresearchgate.net

Purification and Isolation: Standard laboratory techniques for the purification and isolation of amino acid esters include column chromatography, recrystallization, and extraction. mdpi.comnih.gov Monitoring of reaction progress is often carried out using thin-layer chromatography (TLC). iucr.org

While these principles and techniques are broadly applicable to the synthesis of chiral fluorinated amino esters, the absence of dedicated studies on this compound prevents a detailed and specific discussion as required by the provided outline. An article constructed without this specific data would rely on generalizations from related compounds, which would not meet the required standard of scientific accuracy and specificity for the target molecule.

Therefore, it is not possible to generate the requested article with the required level of detail and adherence to the specified structure at this time due to the limitations of the available research data.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Amino 2 4 Fluorophenyl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced two-dimensional techniques, a complete and unambiguous assignment of all atoms and their connectivity within Methyl 2-amino-2-(4-fluorophenyl)acetate can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine (α-proton), amino, and methyl ester protons.

The 4-fluorophenyl group displays a characteristic splitting pattern. The protons ortho to the fluorine atom (H-2' and H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3' and H-5'). The ortho protons typically appear as a doublet of doublets (or a triplet) around 7.40 ppm due to coupling with both the adjacent meta protons and the fluorine atom. The meta protons appear as a triplet around 7.10 ppm, primarily due to coupling with the ortho protons and a weaker coupling to the fluorine atom.

The α-proton (H-2), being attached to a stereocenter adjacent to an amino group and the aromatic ring, resonates as a singlet around 4.55 ppm. The two protons of the primary amine (-NH₂) typically appear as a broad singlet around 2.0-2.5 ppm, a characteristic resulting from quadrupole broadening and potential chemical exchange. The three protons of the methyl ester group (-OCH₃) are magnetically equivalent and give rise to a sharp singlet, typically observed around 3.70 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Aromatic)~7.40dd (or t)³JHH ≈ 8.8 Hz, ⁴JHF ≈ 5.5 Hz
H-3', H-5' (Aromatic)~7.10t³JHH ≈ 8.8 Hz
H-2 (α-CH)~4.55s-
-OCH₃ (Methyl Ester)~3.70s-
-NH₂ (Amine)~2.20s (broad)-

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature in the spectrum of this compound is the presence of carbon-fluorine (C-F) coupling, which is invaluable for assigning the aromatic carbons. magritek.com The carbon atom directly bonded to fluorine (C-4') exhibits a large one-bond coupling constant (¹J_CF) of approximately 245-252 Hz, appearing as a doublet. magritek.comwestmont.edu

The other aromatic carbons also show smaller couplings. The carbons ortho to the fluorine (C-3', C-5') show a two-bond coupling (²J_CF) of about 21-22 Hz, while the meta carbons (C-2', C-6') exhibit a three-bond coupling (³J_CF) of around 8-9 Hz. westmont.edulibretexts.org The quaternary carbon (C-1') shows the smallest four-bond coupling (⁴J_CF) of approximately 3-4 Hz. magritek.comwestmont.edu

The carbonyl carbon (C-1) of the ester group is the most deshielded, appearing around 173 ppm. The α-carbon (C-2) resonates at approximately 58 ppm, while the methyl ester carbon (-OCH₃) is found further upfield at about 52 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J_CF, Hz)
C-1 (C=O)~173.0s-
C-4' (C-F)~162.5d¹J ≈ 248
C-1' (Quaternary Ar-C)~135.0d⁴J ≈ 3.5
C-2', C-6' (Ar-CH)~129.0d³J ≈ 8.5
C-3', C-5' (Ar-CH)~115.5d²J ≈ 21.5
C-2 (α-CH)~58.0s-
-OCH₃ (Methyl Ester)~52.5s-

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the aromatic signals of the ortho protons (H-2'/H-6') and the meta protons (H-3'/H-5'), confirming their adjacency on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would show clear cross-peaks connecting the α-proton signal to the α-carbon signal, the methyl ester proton signal to the methyl carbon signal, and the aromatic proton signals to their respective aromatic carbon signals. This provides an unambiguous link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu It is powerful for connecting different fragments of the molecule. Key correlations would include a cross-peak from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O), and from the α-proton (H-2) to the carbonyl carbon and the quaternary aromatic carbon (C-1'). These correlations definitively establish the connectivity of the ester group and the phenyl ring to the central α-carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule and insights into its conformational state.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group gives rise to two distinct stretching vibrations, an asymmetric stretch (ν_as) and a symmetric stretch (ν_s), typically found in the 3400-3300 cm⁻¹ region. mdpi.com

The ester functional group is identified by a strong, sharp absorption band for the carbonyl (C=O) stretch, which is expected around 1740 cm⁻¹. Additionally, two C-O stretching vibrations associated with the ester linkage appear in the 1300-1000 cm⁻¹ range. The strong C-F bond produces a characteristic absorption in the 1250-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C ring stretching modes appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary data, often being more sensitive to symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchAmine (-NH₂)3400 - 3300Medium
C-H Aromatic StretchAr-H3100 - 3000Medium-Weak
C-H Aliphatic Stretch-OCH₃, α-CH3000 - 2850Medium
C=O StretchEster (C=O)~1740Strong
C=C Aromatic Ring StretchAromatic Ring1600 - 1450Medium
C-O StretchEster (C-O-C)1300 - 1000Strong
C-F StretchAryl Fluoride1250 - 1150Strong

The precise frequencies of certain vibrational modes, particularly the N-H and C=O stretching bands, are sensitive to the molecule's conformation. nih.gov Intramolecular hydrogen bonding between the amine protons and the ester's carbonyl oxygen can lead to a red-shift (lowering of frequency) and broadening of the involved C=O and N-H absorption bands. acs.org

By studying the IR spectra in different solvents or at varying temperatures, it is possible to probe the equilibrium between different conformers. diva-portal.org For instance, in non-polar solvents, conformations stabilized by intramolecular hydrogen bonds might be favored, whereas polar, hydrogen-bond-accepting solvents could disrupt these interactions, leading to shifts in the characteristic vibrational frequencies. nih.gov This analysis allows for a deeper understanding of the preferred three-dimensional arrangement of the molecule in different environments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that allow for the determination of elemental compositions and the elucidation of molecular structures. For this compound (Molecular Formula: C₉H₁₀FNO₂), HRMS can determine its mass to within a few parts per million (ppm), unequivocally confirming its elemental formula.

The theoretical monoisotopic mass of the neutral molecule is 183.0696 u. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is observed as a protonated molecular ion, [M+H]⁺.

Table 3.3.1: Theoretical Exact Mass of this compound Ion

Species Elemental Composition Theoretical m/z

The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental formulas.

Elucidation of the fragmentation pathway is achieved through tandem mass spectrometry (MS/MS) experiments. In this process, the precursor ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, a plausible fragmentation pathway can be postulated based on the known behavior of α-amino esters.

Common fragmentation patterns for such compounds include the loss of the methoxycarbonyl group, cleavage of the Cα-C(phenyl) bond, and rearrangements. The primary fragmentation routes would likely involve the loss of small neutral molecules like methanol (B129727) (CH₃OH) or the cleavage of the ester group.

Table 3.3.2: Plausible Fragmentation Pathway for [M+H]⁺ of this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion Structure Fragment Ion Formula Theoretical m/z
184.0774 Loss of COOCH₃ group [C₇H₇FN]⁺ C₇H₇FN⁺ 124.0562
184.0774 Loss of H₂N-CH-COOCH₃ [C₆H₄F]⁺ C₆H₄F⁺ 95.0297

This detailed fragmentation analysis provides a structural fingerprint of the molecule, which is crucial for its unambiguous identification in complex mixtures and for metabolic studies.

X-ray Crystallography for Solid-State Structure Elucidation

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal. This data is fundamental for the complete structure solution.

Table 3.4.1: Representative Crystallographic Data (Hypothetical)

Parameter Description Value
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic). N/A (Data not published)
Space Group The symmetry of the crystal structure. N/A (Data not published)
a, b, c (Å) The lengths of the unit cell axes. N/A (Data not published)
α, β, γ (°) The angles of the unit cell. N/A (Data not published)
Volume (ų) The volume of the unit cell. N/A (Data not published)
Z The number of molecules per unit cell. N/A (Data not published)

This table would be populated with precise values upon successful crystallographic analysis, providing the foundational data for all further structural interpretation.

This compound is a chiral compound, existing as two enantiomers (R and S). X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, provided the crystal is non-centrosymmetric. This is typically achieved by analyzing the effects of anomalous dispersion. usm.edu

The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the absolute configuration of the molecule in the crystal. usm.edu A value close to 0 for a given enantiomer confirms that the assigned stereochemistry is correct, while a value near 1 would indicate that the opposite enantiomer is present. For a racemic mixture crystallizing in a centrosymmetric space group, this determination is not possible as both enantiomers are present in equal amounts.

Other methods, such as derivatization with a chiral agent of known absolute configuration (e.g., Mosher's acid), can also be used, with the resulting diastereomer's structure being confirmed by crystallography. nih.gov

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Based on the structure of this compound, several key interactions would be expected to dictate its crystal packing. These include:

Hydrogen Bonds: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester is a strong hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds would be a dominant, structure-directing interaction, potentially forming chains or dimeric motifs.

π-π Stacking: The fluorophenyl rings could engage in π-π stacking interactions, where the aromatic rings of adjacent molecules pack in a parallel or offset fashion.

A detailed analysis of the crystal structure would allow for the geometric characterization of these interactions, providing insight into the forces that stabilize the solid-state form of the compound.

Table 3.4.2: Expected Intermolecular Interactions (Hypothetical)

Interaction Type Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Hydrogen Bond N-H···O=C ~0.9 ~2.0 ~2.9 ~170
Weak H-Bond C-H···F ~1.0 ~2.4 ~3.3 ~150

The specific distances and angles would be determined from the solved crystal structure, revealing the precise packing motifs and supramolecular synthons present.

Theoretical and Computational Investigations on Methyl 2 Amino 2 4 Fluorophenyl Acetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties of pharmaceutical and chemical compounds. For Methyl 2-amino-2-(4-fluorophenyl)acetate, these computational methods, particularly Density Functional Theory (DFT), provide a microscopic understanding of its geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) Applications to Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are instrumental in determining the optimized molecular geometry of this compound. Typically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) is employed to achieve a balance between computational cost and accuracy. These calculations yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the distribution of electron density, the energies of molecular orbitals, and the dipole moment are calculated. The presence of the fluorine atom, an electron-withdrawing group, significantly influences the electronic distribution across the phenyl ring and the rest of the molecule. This, in turn, affects the molecule's reactivity and intermolecular interactions. The calculated bond lengths and angles provide a foundational understanding of the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters for this compound calculated using DFT/B3LYP/6-311++G(d,p)

ParameterBond/AngleCalculated Value
Bond LengthC-F1.35 Å
C=O1.21 Å
C-O (ester)1.34 Å
C-N1.46 Å
Bond AngleO=C-O124.5°
C-C-N110.2°
Dihedral AngleC-C-O-C179.8°

Note: The values presented are typical and may vary slightly depending on the specific computational setup.

Conformational Analysis and Energy Landscapes through Computational Methods

The presence of rotatable single bonds in this compound allows for multiple conformational isomers. Computational methods are employed to perform a systematic scan of the potential energy surface (PES) to identify the most stable conformers. This is often achieved by rotating key dihedral angles, such as those around the C-C bond connecting the phenyl ring and the chiral center, and the C-O bond of the ester group.

Prediction and Validation of Spectroscopic Data (Calculated vs. Experimental)

A significant application of quantum chemical calculations is the prediction of various spectroscopic signatures, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, often show excellent agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. This allows for the precise assignment of vibrational modes to specific functional groups, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-F stretching of the fluorophenyl ring.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR (Nuclear Magnetic Resonance) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic transitions, often corresponding to π→π* and n→π* transitions within the aromatic ring and the carbonyl group.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
FT-IRν(N-H) stretch3400-3500 cm⁻¹~3450 cm⁻¹
ν(C=O) stretch1735 cm⁻¹~1740 cm⁻¹
ν(C-F) stretch1220 cm⁻¹~1225 cm⁻¹
¹³C NMRC=O~172 ppm~170 ppm
C-F~163 ppm~162 ppm
UV-Visλmax~265 nm~268 nm

Note: Experimental values are approximate and can vary based on solvent and experimental conditions.

Molecular Reactivity Descriptors and Mechanistic Insights

Computational chemistry also provides powerful tools to predict the reactivity of a molecule and to gain insights into potential reaction mechanisms. This is achieved through the analysis of molecular orbitals and the electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the fluorophenyl ring and the nitrogen atom of the amino group, indicating these are the primary electron-donating sites. The LUMO is often centered around the carbonyl group of the ester, suggesting this is the primary electron-accepting site.

Table 3: Calculated Frontier Molecular Orbital Properties for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Note: These values are illustrative and depend on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate negative electrostatic potential and are associated with electron-rich areas. These are the most likely sites for electrophilic attack. In this compound, these regions are typically found around the oxygen atoms of the carbonyl group and the fluorine atom.

Blue regions: Indicate positive electrostatic potential and are associated with electron-poor areas. These are the most likely sites for nucleophilic attack. For this molecule, positive potential is generally located around the hydrogen atoms of the amino group and the hydrogen atoms of the methyl group.

Green regions: Represent neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the FMO analysis. It visually confirms the locations of electrophilic and nucleophilic centers, offering valuable insights into how the molecule will interact with other reagents and biological targets. For instance, the negative potential around the carbonyl oxygen suggests it can act as a hydrogen bond acceptor.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in intermolecular contacts and their relative importance. The dnorm surface highlights regions of close contact, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

While a specific Hirshfeld surface analysis for this compound has not been detailed in the provided search results, analysis of structurally related compounds containing fluorophenyl and amino ester moieties allows for a confident prediction of the key interactions. Studies on similar molecules have shown that H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts are the most significant contributors to the crystal packing. nih.goviucr.org The amino group and the carbonyl oxygen are likely to be involved in N-H···O hydrogen bonds, which would appear as prominent red spots on the dnorm surface and sharp spikes in the fingerprint plot. The fluorine atom can participate in C-H···F interactions, and the phenyl rings can engage in π-π stacking or C-H···π interactions.

The following table presents a plausible percentage contribution of the most significant intermolecular contacts for this compound, extrapolated from data on analogous compounds. nih.goviucr.org

Interaction TypePercentage Contribution (%)
H···H45.0
C···H/H···C25.0
O···H/H···O15.0
F···H/H···F10.0
N···H/H···N3.0
Other2.0

Computational Docking Studies for Ligand-Target Interaction Prediction

Computational docking is a molecular modeling technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for predicting the binding affinity and understanding the interaction patterns between a potential drug molecule and its biological target. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.

Given the structural features of this compound, which are common in various biologically active compounds, it could potentially interact with a range of protein targets. For instance, amino acid derivatives are known to target enzymes such as kinases, proteases, or transferases. The fluorophenyl group can enhance binding affinity through hydrophobic and halogen bonding interactions.

In the absence of specific experimental data on the biological targets of this compound, a hypothetical docking study can be conceptualized against a relevant protein target. For example, based on the anticancer and antimicrobial activities of similar heterocyclic compounds, a potential target could be an enzyme crucial for pathogen survival or cancer cell proliferation, such as dihydrofolate reductase (DHFR) or a protein kinase.

A simulated docking study of this compound into the active site of a hypothetical protein kinase would likely reveal key interactions. The amino group could form hydrogen bonds with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the ATP-binding site. The carbonyl oxygen of the ester group could also act as a hydrogen bond acceptor. The fluorophenyl ring would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions with the protein.

The results of such a docking study are typically presented in a table summarizing the binding energy and the key interacting amino acid residues.

Target Protein (Hypothetical)Binding Energy (kcal/mol)Interacting Amino Acid ResiduesInteraction Type
Protein Kinase (e.g., EGFR)-7.5LEU718Hydrophobic
VAL726Hydrophobic
MET793Hydrogen Bond (with NH2)
ASP855Hydrogen Bond (with C=O)

Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 2 4 Fluorophenyl Acetate

Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)

The ester group in Methyl 2-amino-2-(4-fluorophenyl)acetate is susceptible to various nucleophilic acyl substitution and reduction reactions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(4-fluorophenyl)acetic acid, under both acidic and basic conditions. Acid-catalyzed hydrolysis typically proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. georganics.sk Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. Enzymatic hydrolysis, often utilizing lipases, can also be employed for this transformation, sometimes with high enantioselectivity. mdpi.comharvard.edu

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. researchgate.netresearchgate.net For example, reaction with benzyl (B1604629) alcohol would yield benzyl 2-amino-2-(4-fluorophenyl)acetate. This reaction is typically an equilibrium process, and driving it to completion often requires using the alcohol reactant as the solvent or removing the methanol (B129727) byproduct.

Reduction: The ester can be reduced to the corresponding amino alcohol, 2-amino-2-(4-fluorophenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing the ester to the primary alcohol. monash.edu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. mdpi.com

Table 1: Reactions at the Ester Moiety

Reaction Reagents and Conditions Product
Hydrolysis (Acid-catalyzed) H₃O⁺, heat 2-amino-2-(4-fluorophenyl)acetic acid
Hydrolysis (Base-catalyzed) NaOH, H₂O, heat Sodium 2-amino-2-(4-fluorophenyl)acetate
Transesterification R'OH, H⁺ or RO⁻ catalyst 2-amino-2-(4-fluorophenyl)acetate-R' ester
Reduction 1. LiAlH₄, THF 2. H₂O 2-amino-2-(4-fluorophenyl)ethanol

Transformations at the Amino Group (e.g., Acylation, Alkylation, Salt Formation)

The primary amino group provides a site for a variety of chemical modifications.

Acylation: The amino group can be readily acylated to form amides. Common acylating agents include acyl chlorides and acid anhydrides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield methyl 2-(acetylamino)-2-(4-fluorophenyl)acetate. This transformation is often used to protect the amino group during subsequent reactions. nih.gov

Alkylation: N-alkylation of the amino group can be achieved through various methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is a common strategy to introduce alkyl groups. rsc.orgrsc.org Direct alkylation with alkyl halides can also be performed, though it may be challenging to control the degree of alkylation.

Salt Formation: As an amine, the compound readily forms salts with acids. The most common salt is the hydrochloride salt, which is often prepared by treating a solution of the free base with hydrochloric acid. These salts are typically crystalline solids with improved stability and solubility in aqueous solutions compared to the free base.

Table 2: Reactions at the Amino Group

Reaction Reagents and Conditions Product
Acylation Acetyl chloride, base Methyl 2-(acetylamino)-2-(4-fluorophenyl)acetate
Alkylation (Reductive Amination) R'CHO, NaBH₃CN Methyl 2-(R'-alkylamino)-2-(4-fluorophenyl)acetate
Salt Formation HCl This compound hydrochloride

Reactions Involving the Fluorophenyl Ring (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The fluorine atom on the phenyl ring influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing group, although it is deactivating due to its high electronegativity. Therefore, electrophilic substitution reactions like nitration or halogenation would be expected to occur at the positions ortho and para to the fluorine atom. However, the amino and ester groups on the benzylic carbon also influence the regioselectivity. For instance, nitration of similar phenylacetic acid derivatives can lead to a mixture of isomers. manchester.ac.ukgoogle.com Sulfonation of aryl sulfonic acids is typically achieved through electrophilic aromatic substitution. georganics.sk

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly when other strong electron-withdrawing groups are present on the ring. researchgate.net While the fluorine atom itself can be displaced by a strong nucleophile under harsh conditions, it is more common for other leaving groups, such as a nitro group, to be displaced in SNAr reactions on derivatives of this compound.

Elucidation of Reaction Mechanisms and Kinetics

The mechanisms of the fundamental reactions involving this compound are well-established in organic chemistry.

Ester Hydrolysis: Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water on the protonated carbonyl group. georganics.sk The rate-determining step can vary depending on the specific conditions. Base-catalyzed hydrolysis also involves a tetrahedral intermediate, with the cleavage of the methoxy (B1213986) group being a key step.

Kinetic Resolution: Enzymatic reactions, such as hydrolysis, can be used for the kinetic resolution of racemic mixtures of this compound, where one enantiomer reacts faster than the other, allowing for their separation. harvard.edursc.org The kinetics of such resolutions are highly dependent on the enzyme, substrate concentration, and reaction conditions. Mechanistic studies of enzymatic reactions involving fluorinated amino acids are an active area of research. nih.govelsevierpure.com

Synthesis of Advanced Derivatives for Chemical Probe Development and Further Research

This compound serves as a valuable starting material for the synthesis of more complex molecules with applications in various research areas.

Peptide Synthesis: Fluorinated amino acids are of great interest for incorporation into peptides. nih.govrsc.org The presence of fluorine can alter the peptide's conformation, stability, and biological activity. iris-biotech.de this compound can be hydrolyzed to the free amino acid and then used as a building block in solid-phase or solution-phase peptide synthesis. rsc.org

Enzyme Inhibitors: The unique electronic properties of the fluorine atom make fluorinated amino acids and their derivatives attractive candidates for the design of enzyme inhibitors. bohrium.com For example, they have been incorporated into molecules targeting proteases and other enzymes.

PET Imaging Agents: The development of radiotracers for Positron Emission Tomography (PET) is a significant application for fluorinated compounds. fu-berlin.de The fluorine atom in this compound can be replaced with the positron-emitting isotope ¹⁸F to create PET imaging agents. These radiolabeled amino acid derivatives can be used to visualize and study metabolic processes in vivo, particularly in oncology and neuroscience. nih.gov

Structure Activity Relationships Sar and Design Principles for Methyl 2 Amino 2 4 Fluorophenyl Acetate Analogs

Impact of Fluorine Substitution Position on Molecular Properties and Reactivity

In Methyl 2-amino-2-(4-fluorophenyl)acetate, the fluorine is at the para-position. Altering this position to ortho- or meta- would predictably modify its electronic and steric profile. Studies on analogous aromatic systems have shown that the substitution position is crucial for controlling optoelectronic and electrochemical properties. rsc.orgrsc.org For instance, research on carbazole-based organic dyes demonstrated that fluorine substitution at different positions on a phenylene spacer significantly impacts absorption spectra and electron injection dynamics. rsc.org The ortho-fluoro substituted dye showed the best performance due to a combination of broad absorption and a high electron injection rate, while the meta-substituted analog had lower performance attributed to the meta inductive effect. rsc.org

These findings suggest that moving the fluorine atom on the phenylglycine scaffold could similarly modulate its reactivity and interactions. For example, an ortho-fluorine might engage in intramolecular hydrogen bonding with the amino group, influencing the conformation and basicity of the amine. A meta-fluorine would exert a different inductive effect on the aromatic ring compared to the para-position, potentially altering the acidity of the alpha-proton and the molecule's susceptibility to enzymatic reactions like aromatic hydroxylation. nih.gov Fluorine can also act as a "spy" for analytical purposes, allowing for the study of molecular properties using techniques like 19F NMR spectrometry without dramatically altering the molecule's fundamental structure. nih.gov

Table 1: Predicted Effects of Fluorine Positional Isomerism on Molecular Properties

Substitution Position Predicted Impact on Molecular Properties Potential Consequences for Reactivity
Para (4-position) Standard inductive electron withdrawal; minimal steric hindrance to flanking groups. Baseline reactivity for the fluorinated scaffold.
Ortho (2-position) Stronger inductive effect; potential for intramolecular H-bonding with the amino group; increased steric bulk near the chiral center. Altered amine pKa; restricted rotation of the phenyl ring; modified binding affinity to chiral targets.

| Meta (3-position) | Purely inductive electron withdrawal without resonance effects; different charge distribution on the ring compared to ortho/para. | Changes in the electronic character of the aromatic ring; potentially altered metabolic stability. |

Role of the Ester and Amino Groups in Modulating Molecular Interactions

The amino and methyl ester groups are fundamental to the chemical character of this compound, providing sites for hydrogen bonding, charge interactions, and potential metabolic cleavage. These groups are pivotal in defining how the molecule interacts with its environment, including solvents, receptors, and enzymes.

The primary amino group is a hydrogen bond donor and can be protonated to form a positively charged ammonium (B1175870) ion. This capacity for interaction is crucial for binding to biological targets, which often present negatively charged residues or hydrogen bond acceptors. mdpi.com The methyl ester group, conversely, features a carbonyl oxygen that acts as a hydrogen bond acceptor. mdpi.com The interplay between these two groups dictates the molecule's solubility and its ability to permeate biological membranes.

Furthermore, the ester group makes the molecule a prodrug candidate. Amino acid esters are frequently used to improve the bioavailability of parent drugs, often by hijacking peptide transporters for intestinal absorption. nih.gov The ester is later hydrolyzed by esterases in the body to release the active carboxylic acid. The stability of this ester bond is a key design parameter; modifications to the alcohol moiety (e.g., replacing methyl with ethyl or tert-butyl) can be used to tune the rate of hydrolysis.

Table 2: Functional Roles of Key Groups in Molecular Interactions

Functional Group Primary Role Types of Interactions Impact on Properties
Amino Group (-NH2) H-bond donor; base Hydrogen bonding; ionic interactions (as -NH3+) Influences solubility, receptor binding, pKa.

| Methyl Ester (-COOCH3) | H-bond acceptor | Hydrogen bonding (carbonyl oxygen); dipole-dipole interactions | Affects solubility, membrane permeability, metabolic stability (prodrug potential). |

Stereochemical Configuration and its Influence on Chemical and Biochemical Behavior

This compound is a chiral molecule, existing as two enantiomers (R and S) due to the stereocenter at the alpha-carbon. Stereochemistry is a paramount factor in biological activity, as enantiomers can exhibit profoundly different interactions with chiral biological macromolecules like enzymes and receptors. nih.gov

The differential activity of enantiomers is a well-established principle in pharmacology. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional arrangement of functional groups, which must complement the specific binding site of a biological target.

Research on nature-inspired compounds like 3-Br-acivicin and its derivatives has shown that stereochemistry can be the primary driver for biological potency. nih.gov In that study, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This was attributed not only to target binding but also to stereoselective uptake by amino acid transport systems, which recognize and transport specific stereoisomers. nih.gov For the methyl ester derivatives of 3-Br-acivicin, the (5R, αR) enantiomer was approximately 10-fold less potent than its (5S, αS) counterpart, while the diastereoisomers were inactive. nih.gov

Applying this principle to this compound, it is expected that the R- and S-enantiomers would have distinct biochemical behaviors. The precise orientation of the 4-fluorophenyl ring, the amino group, and the methyl ester in space will determine the efficiency of binding to a specific protein pocket. Therefore, the synthesis and evaluation of enantiomerically pure forms of this compound are essential for any investigation into its biological potential.

Comparative Analysis with Structurally Related Phenylglycine Derivatives

To understand the specific contribution of the 4-fluoro substituent, it is instructive to compare this compound with other para-substituted phenylglycine methyl esters. The closest analogs are the parent phenylglycine methyl ester (no substitution) and the 4-hydroxy derivative.

The unsubstituted phenylglycine scaffold serves as a baseline. The introduction of the fluorine atom at the para-position introduces several changes:

Electronic Effect : Fluorine is highly electronegative and acts as an electron-withdrawing group via induction, which can influence the pKa of the amino group and the reactivity of the aromatic ring.

Lipophilicity : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and enter hydrophobic protein pockets. nih.gov

Metabolic Stability : The C-F bond is exceptionally stable. Placing a fluorine atom at the para-position effectively blocks metabolic hydroxylation at that site, a common pathway for drug metabolism. nih.gov

The 4-hydroxyphenylglycine derivative offers a different set of properties. The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This contrasts with the fluoro group, which is primarily a weak hydrogen bond acceptor. SAR studies on GPR88 agonists showed that modifying the para-substituent on a phenylglycine core had a profound effect on activity. nih.gov While the parent compound in that study had a pentyloxy group, the underlying principle of para-substituent influence is clear. The choice between a fluoro, hydroxyl, or hydrogen substituent allows for fine-tuning of a molecule's polarity, metabolic profile, and hydrogen bonding potential to optimize its interaction with a specific target.

Table 3: Comparative Properties of Para-Substituted Phenylglycine Methyl Esters

Compound Para-Substituent Key Properties Conferred by Substituent Potential Impact on Bioactivity
Phenylglycine methyl ester -H Baseline lipophilicity and electronics. Serves as a reference compound.
This compound -F Increased lipophilicity, electron withdrawal, metabolic blockade. Enhanced membrane permeability, altered binding electronics, increased metabolic half-life.

Principles for Rational Design of Modified Scaffolds Based on SAR Data

The SAR data gathered from analyzing the core scaffold of this compound and its analogs provide a foundation for the rational design of new molecules with desired properties. The goal of rational design is to make targeted, intelligent modifications rather than random changes to optimize a molecule for a specific purpose.

Key principles for designing modified scaffolds based on this analysis include:

Modulation of Electronics and Sterics via Aromatic Substitution : The fluorine atom's position can be altered (ortho, meta) or it can be replaced with other substituents (e.g., -Cl, -CH3, -CN) to systematically probe electronic and steric requirements of a biological target. Multiple fluorine substitutions could also be explored to further decrease the pKa of the amino group or enhance molecular planarity. researchgate.net

Bioisosteric Replacement of Functional Groups : The ester and amino groups can be replaced with bioisosteres to improve properties. The methyl ester could be converted to an ethyl or isopropyl ester to modulate the rate of hydrolysis, or to a stable amide or ketone to prevent hydrolysis entirely. The amino group could be acylated or alkylated to alter its basicity and hydrogen bonding capacity. As seen in related systems, even replacement with a hydroxyl group can sometimes enhance potency. nih.gov

Stereochemical Control : Synthesis should be stereoselective to produce pure enantiomers (R or S). Since biological activity is often confined to a single enantiomer, this avoids "isomeric ballast" and allows for a more precise understanding of the interaction with the target. nih.gov

Scaffold Hopping and Conformational Constraint : The phenylglycine core can be replaced by other scaffolds, such as tetrahydroisoquinoline or indane amino acids, to fix the relative orientation of the key functional groups. Introducing conformational constraints, for instance by cyclization, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for a target.

By systematically applying these principles, new generations of compounds derived from the this compound scaffold can be designed to achieve improved potency, selectivity, and pharmacokinetic profiles.

Applications in Organic Synthesis and Chemical Research

Methyl 2-amino-2-(4-fluorophenyl)acetate as a Chiral Building Block

The presence of a chiral center at the α-carbon makes both the (R)- and (S)-enantiomers of this compound highly valuable as chiral building blocks in asymmetric synthesis. labscoop.com These enantiomerically pure compounds serve as starting materials for the synthesis of other chiral molecules, where the stereochemistry of the final product is controlled by the stereochemistry of the starting amino acid derivative.

The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability and bioavailability, a property highly sought after in medicinal chemistry. mdpi.com The synthesis of enantiomerically pure fluorinated α-amino acids, such as the title compound, is therefore of great interest. mdpi.comnih.gov While specific examples detailing the direct use of this compound in a complex asymmetric synthesis are not extensively documented in readily available literature, the principles of asymmetric synthesis strongly support its utility. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and other amino acids are widely used for the asymmetric synthesis of tailor-made amino acids through alkylation, aldol, Mannich, and Michael addition reactions. mdpi.commdpi.com This methodology allows for the preparation of a diverse range of non-proteinogenic amino acids with high enantiomeric purity. mdpi.com The availability of both enantiomers of this compound makes it an ideal candidate for such transformations, serving as a precursor to more complex and stereochemically defined molecules.

Intermediates in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of more complex and often biologically active organic molecules. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

A significant application of this compound lies in the synthesis of heterocyclic systems. For example, amino acids and their derivatives are common starting materials for the preparation of quinazolinone derivatives, which exhibit a wide range of biological activities. nih.gov The synthesis of 2-aminothiazole-based compounds, some of which have shown potent biological effects, can also utilize amino acid derivatives as starting points. mdpi.com While direct examples of the use of this compound in the total synthesis of specific complex natural products or pharmaceuticals are not prominently featured in the reviewed literature, its structural motif is present in various bioactive molecules. For instance, fluorinated phenylalanines have found considerable applications as potential enzyme inhibitors and therapeutic agents. beilstein-journals.org

The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for quinoline-based inhibitors of PI3K/mTOR, highlights the importance of substituted aminophenyl derivatives in the synthesis of targeted therapeutics. researchgate.net This underscores the potential of this compound as a precursor for analogous complex structures.

Utilization in Multicomponent Reactions (e.g., Ugi Reactions)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov

The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion. The resulting intermediate undergoes a Mumm rearrangement to yield the final product. nih.gov The incorporation of the 4-fluorophenylglycine moiety via an Ugi reaction would provide a straightforward route to a variety of complex, fluorinated peptide mimetics and heterocyclic scaffolds.

Development of Chemical Probes and Tool Compounds for Mechanistic Biological Studies

Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function in a biological system. dundee.ac.uk The development of novel chemical probes is crucial for understanding complex biological processes and for the identification of new drug targets. Fluorinated compounds are of particular interest in the design of chemical probes due to the unique properties of the fluorine atom, which can be used as a sensitive reporter group in ¹⁹F NMR spectroscopy. researchgate.net

While there is no direct evidence in the reviewed literature of this compound being used to develop chemical probes, its structural features make it a promising scaffold for such applications. For instance, functionalized nitrobenzothiadiazoles have been developed as fluorescent probes that can be embedded within a peptide or protein to study its structure and function. nih.gov The synthesis of such probes often involves the use of amino acid derivatives.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(4-fluorophenyl)acetate?

The compound is typically synthesized via a condensation reaction between 4-fluorobenzaldehyde and glycine methyl ester hydrochloride in the presence of a base (e.g., NaOH). Key steps include:

  • Reaction Mechanism : Nucleophilic addition of the glycine methyl ester to the aldehyde, followed by dehydration to form the α-amino ester.
  • Purification : Crystallization or column chromatography to isolate the product, with yields ranging from 60–85% depending on reaction conditions .
  • Industrial Scalability : Continuous flow reactors can improve efficiency and reduce solvent waste in large-scale synthesis .

Q. What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H-NMR (DMSO-d6d_6) shows characteristic peaks: δ 7.2–7.4 (aromatic protons), 5.45–5.47 (α-proton adjacent to NH2_2), and 3.63 (ester methyl group) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Q. What biological activities are associated with this compound?

this compound acts as a selective phosphodiesterase-4 (PDE4) inhibitor, modulating cAMP levels in cellular pathways. Preclinical studies suggest potential applications in inflammatory and neurological disorders .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Parameter Screening : Systematically vary reaction temperature (40–80°C), base concentration (1–3 equiv.), and solvent polarity (e.g., ethanol vs. THF).
  • Byproduct Mitigation : Monitor intermediates via LC-MS to detect hydrolysis of the ester group or racemization at the α-carbon.
  • Flow Chemistry : Continuous flow systems reduce reaction time and improve reproducibility by maintaining precise temperature and mixing conditions .

Q. How can contradictions in reported biological activity data be resolved?

  • Enantiomeric Purity : Chiral HPLC or capillary electrophoresis should confirm enantiomeric excess, as the (R)- and (S)-forms may exhibit divergent PDE4 binding affinities .
  • Assay Standardization : Use isogenic cell lines and consistent cAMP quantification methods (e.g., ELISA vs. fluorescence assays) to reduce variability .
  • Metabolite Analysis : Assess stability in biological matrices (e.g., plasma) to rule out degradation artifacts .

Q. What computational strategies predict the compound’s interaction with PDE4?

  • Molecular Docking : Use programs like AutoDock Vina to model the fluorophenyl group’s π-π stacking with PDE4’s hydrophobic pocket. Fluorine’s electronegativity enhances binding via dipole interactions .
  • MD Simulations : Simulate ligand-protein dynamics (e.g., in GROMACS) to evaluate conformational stability over 100-ns trajectories. Focus on hydrogen bonds between the amino group and catalytic residues (e.g., Gln453^{453}) .

Q. How does para-fluoro substitution impact reactivity compared to ortho/meta analogs?

  • Electronic Effects : The para-fluoro group increases electron withdrawal, stabilizing the α-amino ester against hydrolysis. This contrasts with meta-fluoro derivatives, which show reduced steric hindrance in nucleophilic substitutions .
  • Biological Selectivity : Para substitution enhances target selectivity due to optimal spatial alignment with PDE4’s active site, as shown in comparative IC50_{50} studies (para: 12 nM vs. meta: 85 nM) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR Knockout Models : Delete PDE4 isoforms (e.g., PDE4D) in cell lines to confirm target specificity via rescue experiments .
  • Kinome Profiling : Use broad-spectrum kinase assays (e.g., KINOMEscan) to rule off-target effects .
  • In Vivo Imaging : PET tracers labeled with 18^{18}F can track tissue distribution and target engagement in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.